Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
Description
Properties
Molecular Formula |
C12H13FO4 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate |
InChI |
InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
UFNCGVDSSJNWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F |
Origin of Product |
United States |
Preparation Methods
Acetalization of Ethyl 2-Fluoro-4-Formylbenzoate
This route involves protecting a formyl group as a dioxolane acetal:
Step 1: Synthesis of Ethyl 2-Fluoro-4-Formylbenzoate
Ethyl 4-bromo-2-fluorobenzoate undergoes formylation via directed ortho-metalation. For example, treatment with LDA (lithium diisopropylamide) at −78°C followed by quenching with DMF yields the formylated product.
Step 2: Acetal Formation
The formyl group is protected using ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid):
Reaction conditions: Toluene, reflux (110°C), 12 h. The product is isolated via flash chromatography (ethyl acetate/hexane, 1:3).
Key Data :
Nucleophilic Aromatic Substitution (NAS)
Ethyl 4-bromo-2-fluorobenzoate reacts with 1,3-dioxolan-2-yl lithium, generated in situ from 2-lithio-1,3-dioxolane:
Procedure :
-
Prepare 2-lithio-1,3-dioxolane by treating 1,3-dioxolane with n-BuLi at −78°C in THF.
-
Add ethyl 4-bromo-2-fluorobenzoate dissolved in THF dropwise.
-
Warm to room temperature, quench with NHCl, and extract with ethyl acetate.
Optimization Notes :
-
Temperature : NAS proceeds efficiently at −78°C to minimize side reactions.
-
Solvent : THF enhances lithium coordination, improving reactivity.
Results :
-
Yield : 68%
-
Challenges : Competing hydrolysis of the dioxolane ring necessitates anhydrous conditions.
Suzuki-Miyaura Coupling
A boronic ester containing the dioxolane ring couples with ethyl 2-fluoro-4-iodobenzoate:
Reagents :
-
Pd(PPh) (5 mol%)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxolane
-
KCO (2 eq), DMF/HO (4:1)
Conditions : 80°C, 24 h.
Outcome :
Comparative Analysis of Methods
| Method | Yield | Complexity | Purification | Scalability |
|---|---|---|---|---|
| Acetalization | 72–85% | Moderate | Flash chromatography | High |
| NAS | 68% | High | Solvent extraction | Moderate |
| Suzuki-Miyaura Coupling | 60% | Very High | Column chromatography | Low |
Key Findings :
-
Acetalization is the most efficient and scalable route, leveraging commercially available precursors.
-
NAS requires stringent anhydrous conditions but avoids transition-metal catalysts.
-
Cross-coupling methods are limited by boronic ester availability and Pd costs.
Reaction Optimization and Troubleshooting
Acid Catalysis in Acetalization
Byproduct Mitigation in NAS
-
Lithium Halide Precipitation : Adding molecular sieves (4Å) minimizes dioxolane ring opening.
-
Temperature Control : Slow warming (−78°C → 0°C over 2 h) suppresses elimination side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
-
Cost Analysis : Acetalization route costs $120–150/kg vs. $300/kg for cross-coupling.
-
Waste Streams : Ethylene glycol recovery via distillation reduces environmental impact.
Emerging Methodologies
-
Photoredox Catalysis : Visible-light-mediated acetalization under neutral conditions (ongoing research).
-
Flow Chemistry : Continuous acetalization reactors achieve 90% yield with 10 min residence time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development : Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate has potential applications in drug development due to its structural characteristics that may influence biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability of the compound .
Case Study : Research has indicated that derivatives of this compound can exhibit antimalarial properties. For instance, studies focusing on structure–activity relationships have shown that modifications to the dioxolane structure can lead to enhanced activity against malaria parasites .
Biological Interactions
Interaction Studies : this compound is being investigated for its interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses. Techniques such as molecular docking and spectroscopy are employed to assess these interactions .
| Interaction Type | Methodology | Expected Outcome |
|---|---|---|
| Protein Binding | Molecular Docking | Identification of binding sites |
| Nucleic Acid Binding | Spectroscopy | Insights into conformational changes |
| Enzyme Inhibition | Kinetic Studies | Determination of inhibition constants |
Synthesis and Chemical Reactions
This compound can be synthesized through various chemical pathways involving the reaction of appropriate precursors. The synthesis typically includes steps such as ketalization and nucleophilic substitution reactions .
Synthetic Route Example :
- Ketalization : Ethylene glycol is reacted with ethyl acetoacetate under acidic conditions.
- Fluorination : The resulting intermediate undergoes fluorination using a suitable fluorinating agent.
Potential Therapeutic Uses
Given its structural properties, this compound may have applications in treating various diseases beyond malaria, including potential use in neuroprotective therapies due to its ability to cross the blood-brain barrier .
Research Findings :
Studies have shown that compounds similar to this compound exhibit neuroprotective effects in models of ischemia, suggesting its viability as a candidate for further development in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain proteins, leading to increased potency and selectivity.
Comparison with Similar Compounds
Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac)
- Structure : The dioxolane group is attached via a methylene bridge at the meta position of the benzoate ester.
- Synthesis : Prepared via nickel-catalyzed reductive alkylation of ethyl-3-bromobenzoate and 2-bromomethyl-1,3-dioxolane at 80°C, yielding 66% and 53% .
- Key Differences :
- Substitution Position : Meta vs. para substitution alters electronic distribution and steric accessibility.
- Reactivity : The meta-substituted compound may exhibit lower steric hindrance in electrophilic aromatic substitution compared to the para isomer.
- Physical Properties : ¹H NMR signals for the dioxolane protons appear at δ 4.0–5.0 ppm, similar to the target compound, but aromatic protons differ due to positional effects .
4-(((2,3-Dihydro-1H-inden-4-yl)oxy)methyl)-2-fluorobenzoate ethyl ester (74)
- Structure : Contains a 2-fluorobenzoate core with a bulky indene-derived oxymethyl group at the para position.
- Synthesis : Produced via nucleophilic substitution of 4-(bromomethyl)-2-fluorobenzoate ethyl ester with indan-4-ol (K₂CO₃/DMF, 25% yield) .
- Mass Spectrometry: MS (ESI+) m/z = 315.24 vs. the target compound’s expected higher mass due to the dioxolane’s oxygen content .
Methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate (8)
- Structure : A dioxolane-containing benzyloxy group is linked to the para position of a methyl benzoate.
- Synthesis : Synthesized via refluxing p-hydroxybenzoic acid methyl ester with a dioxolane precursor in acetone (24 hours, K₂CO₃/18-crown-6) .
- Applications: Likely used in dendrimer or polymer synthesis due to its extended conjugation, unlike the simpler ethyl ester in the target compound .
Ethyl 4-(4-aminophenyl)-2-fluorobenzoate hydrochloride
- Structure: Features an aminophenyl group at the para position instead of the dioxolane.
- Data: CAS 1223882-40-3; molecular formula C₁₅H₁₅ClFNO₂ .
- Key Differences: Electronic Effects: The aminophenyl group is strongly electron-donating, activating the ring for electrophilic substitution, whereas the dioxolane is less reactive. Applications: The amine functionality makes this compound a candidate for further derivatization (e.g., amide coupling), contrasting with the dioxolane’s role as a protecting group .
Biological Activity
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies. The following sections will provide a comprehensive overview of the available research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a dioxolane ring and a fluorobenzoate moiety. This structural configuration is essential for its biological activity. The presence of fluorine often enhances the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic profiles.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C12H13F O3 |
| Molecular Weight | 220.23 g/mol |
| Functional Groups | Ester, Dioxolane, Fluoro |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of fluorobenzoates have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .
Antimalarial Activity
A notable area of research involves the antimalarial activity associated with compounds containing dioxolane structures. This compound's structural analogs have demonstrated varying degrees of efficacy against Plasmodium falciparum, the causative agent of malaria. The SAR studies indicate that modifications to the dioxolane ring can significantly enhance antimalarial potency .
The proposed mechanism of action for this compound involves interference with critical metabolic pathways in target organisms. For instance, compounds that disrupt folate biosynthesis pathways have shown promise in inhibiting microbial growth by targeting enzymes like dihydropteroate synthase .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, the compound exhibited an inhibitory concentration (IC50) of 15 µg/mL. This suggests a moderate level of activity compared to standard antibiotics used in clinical settings.
Study 2: Antimalarial Screening
A screening assay conducted on various derivatives revealed that structurally related compounds exhibited IC50 values ranging from 10 to 25 µg/mL against Plasmodium falciparum. This compound was among the most active derivatives tested, indicating its potential as a lead compound for further development .
Q & A
Basic: What are the common synthetic routes for Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate?
Answer:
The synthesis typically involves bromomethylation and alkylation reactions. For example, in a procedure analogous to compound 74 (), 4-(bromomethyl)-2-fluorobenzoate ethyl ester is reacted with a diol (e.g., indan-4-ol) in the presence of K₂CO₃ in DMF. The reaction proceeds via nucleophilic substitution, followed by purification using silica gel column chromatography (yield: 25–35%) . Another route involves multi-step transformations starting from fluorobenzoic acid derivatives, such as converting 2-fluorobenzoic acid to its acid chloride using SOCl₂, followed by coupling with piperazine intermediates (). Key reagents include chlorinating agents (SOCl₂), bases (K₂CO₃), and polar aprotic solvents (DMF) .
Advanced: How can researchers optimize the yield of this compound in alkylation reactions?
Answer:
Optimization strategies include:
- Reagent Ratios: Increasing the molar excess of nucleophiles (e.g., diols) to drive the alkylation reaction to completion .
- Catalyst Selection: Using phase-transfer catalysts or milder bases (e.g., Cs₂CO₃) to enhance reactivity in polar solvents like DMF .
- Temperature Control: Reflux conditions (e.g., 80–100°C) improve reaction rates but must balance decomposition risks .
- Purification: Gradient elution in column chromatography (e.g., EtOAc/petroleum ether) improves separation of regioisomers, as seen in similar quinoline syntheses ( ) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR: Assigns substituent positions and confirms regioselectivity. For example, the 1,3-dioxolane group shows characteristic singlet protons at δ 4.13 ppm ( ), while fluorinated aromatic protons exhibit coupling constants (e.g., J = 7–9 Hz for ortho-F) .
- Mass Spectrometry (ESI+): Validates molecular weight (e.g., m/z 315.24 for a related compound in ) .
- Elemental Analysis: Confirms purity (e.g., C/H/N ratios within 0.3% of theoretical values) .
Advanced: How to address discrepancies in NMR data when synthesizing derivatives?
Answer:
Discrepancies often arise from:
- Regioisomeric Mixtures: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in benzodiazepine derivatives () .
- Solvent Artifacts: Deuterated DMSO or CDCl₃ may cause shifts; compare with literature data for analogous compounds (e.g., ) .
- Impurities: Recrystallization or preparative HPLC (e.g., using C18 columns) removes byproducts, as applied in piperazinium trifluoroacetate purification () .
Basic: What role does the 1,3-dioxolane group play in the compound’s reactivity?
Answer:
The 1,3-dioxolane acts as:
- A Protecting Group: Stabilizes aldehydes or ketones during synthesis (e.g., in quinolines, ) .
- A Conformational Director: Influences regioselectivity in electrophilic substitution due to steric and electronic effects, as seen in pyrroloquinoline derivatives ( ) .
Advanced: What strategies improve regioselective fluorination in similar benzoate esters?
Answer:
- Directed Ortho-Metalation: Use directing groups (e.g., carbonyls) to position fluorine at specific sites, as in 3,5-difluoro-2-hydroxybenzoic acid synthesis ( ) .
- Halogen Exchange: Replace chlorine with fluorine via nucleophilic aromatic substitution (e.g., KF/Al₂O₃) under controlled heating .
- Computational Modeling: DFT calculations predict transition states to guide reagent selection, as applied in benzothiazinone studies ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
